molecular formula C11H6FN3O2S B2845585 N-(6-fluorobenzo[d]thiazol-2-yl)isoxazole-5-carboxamide CAS No. 919758-90-0

N-(6-fluorobenzo[d]thiazol-2-yl)isoxazole-5-carboxamide

Cat. No. B2845585
CAS RN: 919758-90-0
M. Wt: 263.25
InChI Key: GETKLXPQFVTHGJ-UHFFFAOYSA-N
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Description

“N-(6-fluorobenzo[d]thiazol-2-yl)isoxazole-5-carboxamide” is a compound that has been synthesized and evaluated for its biological activities . It is a derivative of benzothiazole, a heterocyclic compound with a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . Benzothiazole derivatives have been found to exhibit diverse biological activities, including anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .


Synthesis Analysis

The synthesis of this compound involves a multi-step reaction . The synthesis process involves coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The intermediate compounds are then treated with 1-(2-chloro ethyl) piperidine hydrochloride or 4-(2-chloro ethyl) morpholine hydrochloride to yield the final derivatives .


Molecular Structure Analysis

The molecular structure of this compound was analyzed based on IR, 1H, 13C NMR and mass spectral data . The thiazole ring in the compound is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .


Chemical Reactions Analysis

The chemical reactions involving this compound are complex and involve multiple steps . The reactions involve the formation of intermediate compounds, which are then further reacted to yield the final product .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound were analyzed based on their C, H, and N analysis . The compound is characterized by its specific gravity, boiling point, and solubility in various solvents .

Scientific Research Applications

Synthesis and Antimicrobial Activity

One study outlines the synthesis of a series of substituted N-(benzo[d]thiazol-2-yl)-2-(4-(6-fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)acetamide derivatives and evaluates their antimicrobial activity. The compounds showed good to moderate activity against selected bacterial and fungal microbial strains, with some showing good activity against Methicillin-resistant Staphylococcus aureus (MRSA) (Anuse et al., 2019).

Anticancer Activity

Another study reports on isoxazole derivatives of 6-fluoro-N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine and N-(pyrimidin-2-yl)benzo[d]thiazol-2-amine, which exhibited anticancer activity against various cancer cell lines. The compounds induced cell cycle arrest and apoptosis in Colo205 cells by activating p53 via mitochondrial-dependent pathways (Kumbhare et al., 2014).

Synthesis and Evaluation of Antifungal Activity

Research on the synthesis of novel s-substituted 6-fluoro-4-alkyl(aryl)thioquinazoline derivatives demonstrates their antifungal activities, with some compounds showing significant inhibitory effects against various fungi, including Fusarium oxysporum (Xu et al., 2007).

Synthesis and Biological Evaluation of Fluorinated 2-(4-Aminophenyl)benzothiazoles

A study on the synthesis of mono- and difluorinated 2-(4-aminophenyl)benzothiazoles revealed potent cytotoxicity in vitro against human breast cancer cell lines, suggesting their potential for antitumor applications (Hutchinson et al., 2001).

Development of Novel Antitumor Agents

N-(5-Fluorobenzothiazol-2-yl)-2-guanidinothiazole-4-carboxamide has been identified as a systemically active antitumor agent effective against 3LL Lewis lung carcinoma, showcasing the potential of fluorobenzo[d]thiazol derivatives in cancer therapy (Schnur et al., 1991).

Future Directions

The future directions for the research on N-(6-fluorobenzo[d]thiazol-2-yl)isoxazole-5-carboxamide could involve further biological testing in in vivo models . Additionally, more research could be conducted to explore the potential therapeutic applications of this compound, given its diverse biological activities .

properties

IUPAC Name

N-(6-fluoro-1,3-benzothiazol-2-yl)-1,2-oxazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6FN3O2S/c12-6-1-2-7-9(5-6)18-11(14-7)15-10(16)8-3-4-13-17-8/h1-5H,(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GETKLXPQFVTHGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1F)SC(=N2)NC(=O)C3=CC=NO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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